molecular formula C18H26ClNO B10796693 2-((((3r,5r,7r)-Adamantan-1-ylmethyl)amino)methyl)phenol hydrochloride

2-((((3r,5r,7r)-Adamantan-1-ylmethyl)amino)methyl)phenol hydrochloride

Cat. No.: B10796693
M. Wt: 307.9 g/mol
InChI Key: IOOTWDYHCUBPTO-UHFFFAOYSA-N
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Description

2-((((3r,5r,7r)-Adamantan-1-ylmethyl)amino)methyl)phenol hydrochloride is a complex organic compound characterized by the presence of an adamantane structure, which is a tricyclic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((3r,5r,7r)-Adamantan-1-ylmethyl)amino)methyl)phenol hydrochloride typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the Mannich reaction, where an amine, formaldehyde, and a phenol derivative are reacted to form the desired compound . The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-((((3r,5r,7r)-Adamantan-1-ylmethyl)amino)methyl)phenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as halogenation or alkylation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated or alkylated phenol derivatives.

Scientific Research Applications

2-((((3r,5r,7r)-Adamantan-1-ylmethyl)amino)methyl)phenol hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-((((3r,5r,7r)-Adamantan-1-ylmethyl)amino)methyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane structure allows it to fit into hydrophobic pockets of proteins, potentially inhibiting their function. This interaction can disrupt various biological processes, making it a potent inhibitor of certain enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantanamine: Another adamantane derivative with similar structural features but different functional groups.

    2-Adamantanone: A ketone derivative of adamantane with distinct chemical properties.

    3,5-Dimethyladamantane: A methylated derivative with unique reactivity.

Uniqueness

2-((((3r,5r,7r)-Adamantan-1-ylmethyl)amino)methyl)phenol hydrochloride is unique due to its combination of the adamantane core with a phenolic hydroxyl group and an aminoalkyl side chain. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C18H26ClNO

Molecular Weight

307.9 g/mol

IUPAC Name

2-[(1-adamantylmethylamino)methyl]phenol;hydrochloride

InChI

InChI=1S/C18H25NO.ClH/c20-17-4-2-1-3-16(17)11-19-12-18-8-13-5-14(9-18)7-15(6-13)10-18;/h1-4,13-15,19-20H,5-12H2;1H

InChI Key

IOOTWDYHCUBPTO-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNCC4=CC=CC=C4O.Cl

solubility

>46.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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